REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]1[C:5]([CH3:15])=[C:6]([N+:12]([O-])=O)[C:7]([CH3:11])=[CH:8][C:9]=1[CH3:10])#[N:2].[Cl-].[NH4+]>CO.[Zn]>[C:1]([CH2:3][C:4]1[C:5]([CH3:15])=[C:6]([C:7]([CH3:11])=[CH:8][C:9]=1[CH3:10])[NH2:12])#[N:2] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)CC=1C(=C(C(=CC1C)C)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
crude mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
6 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Type
|
CUSTOM
|
Details
|
was vigorously stirred until it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The exothermic reaction
|
Type
|
CUSTOM
|
Details
|
was back to RT
|
Type
|
CUSTOM
|
Details
|
(2 h)
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
WASH
|
Details
|
the cake was washed with methanol
|
Type
|
CONCENTRATION
|
Details
|
The methanolic solutions were concentrated
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between ethyl acetate and 1 N NaOH
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CC=1C(=C(N)C(=CC1C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.4 g | |
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |